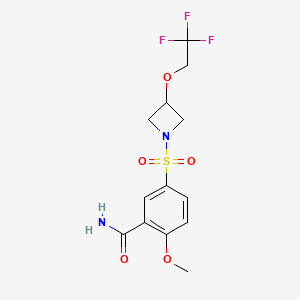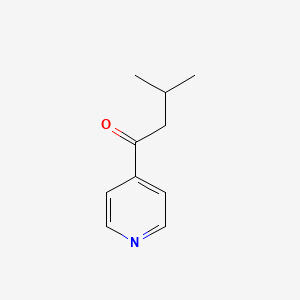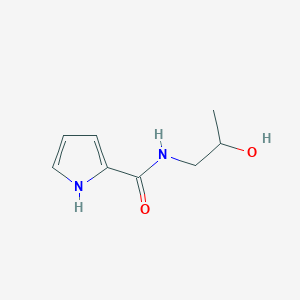
2-Methoxy-5-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Methoxy-5-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)benzamide is a chemically synthesized molecule that appears to be related to a class of compounds with potential antimicrobial activities. The structure suggests the presence of a sulfonyl group attached to an azetidinone (a four-membered lactam ring), which is a core structure in many β-lactam antibiotics. The methoxy and trifluoroethoxy substituents indicate modifications that could affect the molecule's physical properties and biological activity.
Synthesis Analysis
The synthesis of related β-lactam derivatives has been explored in the modification of sulfazecin, where 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives were synthesized . These derivatives displayed enhanced antimicrobial activities, particularly against gram-negative bacteria and β-lactamase-producing strains. The synthesis involved a cycloaddition reaction, yielding a key intermediate as colorless crystals. This suggests that the synthesis of this compound could involve similar cycloaddition strategies to incorporate the sulfonyl group into the azetidinone ring.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information on the crystalline structure and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. For this compound, similar analytical techniques could elucidate the molecular geometry, electronic properties, and potential reactivity sites.
Chemical Reactions Analysis
The reactivity of related compounds has been explored in various chemical reactions. For instance, the reaction of azido-talofuranosides with (dimethylamino)sulfur trifluoride led to an unusual migration of an alkoxyl group and the introduction of a fluorine atom . This indicates that the trifluoroethoxy group in the compound of interest might also participate in unique chemical transformations, potentially affecting the molecule's reactivity and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of β-lactam derivatives are influenced by their substituents. The presence of methoxy and trifluoroethoxy groups could impact the solubility, stability, and overall reactivity of the compound. Sulfonate esters, for example, have been shown to vary in thermal stability depending on their substituents . Therefore, the physical and chemical properties of this compound would likely be influenced by the electron-withdrawing trifluoroethoxy group and the electron-donating methoxy group, affecting its pharmacokinetic and pharmacodynamic profiles.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research efforts have been dedicated to synthesizing novel compounds with potential therapeutic applications. For instance, a study describes the synthesis of various heterocyclic compounds derived from visnaginone and khellinone, showcasing the potential of complex organic syntheses in creating new molecules with analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Another significant application is in the development of antimicrobial agents. The synthesis of monobactam analogues involving azetidinone intermediates exemplifies the exploration of new drugs to combat resistant bacterial strains. Some synthesized compounds demonstrated strong activity against a variety of gram-negative bacteria, highlighting the importance of chemical modifications in enhancing antibacterial efficacy (Yamashita Haruo et al., 1988).
Anticancer Evaluation
The quest for anticancer agents also utilizes the synthesis of compounds with specific molecular structures. A study on the synthesis and biological screening of N-Substituted benzene sulfonamide derivatives showed promising inhibitory activity against acetylcholinesterase enzyme, indicating potential therapeutic applications in cancer treatment and other diseases (Fatima et al., 2013).
Herbicidal Activity
Additionally, research on the synthesis and herbicidal activity of sulfonanilides provides insights into the application of such compounds in agriculture. The development of compounds with high herbicidal activity and selectivity against rice plants presents an example of how chemical synthesis can contribute to more efficient and selective agricultural chemicals (Yoshimura et al., 2011).
Propiedades
IUPAC Name |
2-methoxy-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O5S/c1-22-11-3-2-9(4-10(11)12(17)19)24(20,21)18-5-8(6-18)23-7-13(14,15)16/h2-4,8H,5-7H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKYRMKYMKWHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2506951.png)

![2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2506956.png)

![[6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B2506959.png)



![N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2506965.png)
![4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2506967.png)
![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2506969.png)
![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2506971.png)
![Naphtho[2,1-b]furan, 1,2-dimethyl-](/img/structure/B2506973.png)